molecular formula C19H19ClN4O3S B3938921 N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide

Cat. No.: B3938921
M. Wt: 418.9 g/mol
InChI Key: HWDCBFDCWPYLHY-UHFFFAOYSA-N
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Description

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a carbonothioyl linkage to a 3-methylbenzamide moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the piperazine derivative: The piperazine ring is first substituted with a 2-chloro-4-nitrophenyl group. This can be achieved through a nucleophilic substitution reaction using 2-chloro-4-nitroaniline and piperazine under basic conditions.

    Thioamide formation: The substituted piperazine is then reacted with carbon disulfide and a suitable amine to form the carbonothioyl linkage.

    Amide coupling: Finally, the carbonothioyl-substituted piperazine is coupled with 3-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The carbonothioyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring and carbonothioyl linkage may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbothioyl}-2-methylbenzamide
  • N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbothioyl}-1-naphthamide

Uniqueness

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide is unique due to the specific combination of functional groups it possesses. The presence of the 3-methylbenzamide moiety distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-13-3-2-4-14(11-13)18(25)21-19(28)23-9-7-22(8-10-23)17-6-5-15(24(26)27)12-16(17)20/h2-6,11-12H,7-10H2,1H3,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDCBFDCWPYLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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